molecular formula C13H16N2O B7571788 N-(2-cyanobutan-2-yl)-4-methylbenzamide

N-(2-cyanobutan-2-yl)-4-methylbenzamide

Cat. No.: B7571788
M. Wt: 216.28 g/mol
InChI Key: HVIHUDOVDLTXMI-UHFFFAOYSA-N
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Description

N-(2-cyanobutan-2-yl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzoyl group attached to a 2-cyanobutan-2-ylamine moiety. The presence of the cyano group at the β-position of the butyl chain introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-13(3,9-14)15-12(16)11-7-5-10(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHUDOVDLTXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanobutan-2-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-cyanobutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanobutan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanobutan-2-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanobutan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzamide derivatives vary widely in biological activity based on substituents. Key comparisons include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference ID
N-(3-trifluoromethyl-phenyl)-4-methylbenzamide Trifluoromethyl group on phenyl ring ~299.2 Enhanced lipophilicity; kinase inhibition (PDGFRα, Abl)
N-(2-Iodophenyl)-4-methylbenzamide Iodo substituent on ortho position ~377.2 High molecular weight; potential radiopharmaceutical applications
N-(2-Chloro-4-methylphenyl)-4-cyanobenzamide Chloro and cyano groups on phenyl rings ~270.7 Increased electron-withdrawing effects; research use in biochemical assays
Ispinesib (KSP inhibitor) Complex substituents (benzyl, chloro, quinazolinone) ~554.0 Clinical trial candidate; binds KSP domain with -5.2 kcal/mol binding energy

Key Observations :

Kinase Inhibition
  • 4-Methylbenzamide Derivatives: Compounds with trifluoromethyl or imidazolyl substituents (e.g., N-(3-trifluoromethyl-phenyl)-4-methylbenzamide) show nanomolar inhibition of kinases (PDGFRα, Abl, BRAF). Docking studies indicate the 4-methyl group stabilizes hydrophobic interactions in ATP-binding pockets .
  • KSP Inhibitors: Ispinesib, a 4-methylbenzamide derivative, binds to the kinesin spindle protein (KSP) with moderate affinity. Computational models suggest that bulkier substituents (e.g., 2-cyanobutan-2-yl) could improve binding by occupying additional subpockets in the KSP domain .
HDAC Inhibition
  • HDAC1/3 Selectivity: Compounds like 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) exhibit dual HDAC1/3 inhibition (IC₅₀ = 0.8 nM), while structural analogues with fluorophenyl groups (e.g., compound 136) show reduced potency. This highlights the sensitivity of HDAC inhibition to substituent electronic properties .

Physicochemical and Pharmacokinetic Properties

Property N-(2-cyanobutan-2-yl)-4-methylbenzamide N-(2-Iodophenyl)-4-methylbenzamide Ispinesib
LogP (Predicted) ~2.5 ~3.8 ~4.2
Solubility (mg/mL) Moderate (cyano enhances polarity) Low (iodo increases hydrophobicity) Very low
Metabolic Stability Likely moderate (cyano resists oxidation) Poor (iodo may undergo dehalogenation) Clinically optimized

Key Insights :

  • The cyano group in this compound may improve aqueous solubility compared to halogenated derivatives, facilitating oral bioavailability .
  • Ispinesib’s high molecular weight and hydrophobicity limit solubility, necessitating formulation aids .

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